1-(3-Bromoprop-1-ynyl)-3-fluoro-benzene
Overview
Description
1-(3-Bromoprop-1-ynyl)-3-fluoro-benzene is an organic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound consists of a benzene ring substituted with a bromoprop-1-ynyl group and a fluorine atom, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromoprop-1-ynyl)-3-fluoro-benzene can be synthesized through various methods. One common approach involves the reaction of 3-fluorobenzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromoprop-1-ynyl)-3-fluoro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with alkynes or alkenes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions often require the presence of a base and an organic solvent.
Coupling Reactions: Palladium catalysts, copper iodide, and bases like triethylamine are typically used in Sonogashira coupling reactions.
Major Products Formed:
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Coupling Reactions: Products include various alkynes and alkenes with extended carbon chains.
Scientific Research Applications
1-(3-Bromoprop-1-ynyl)-3-fluoro-benzene has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Medicine: Research explores its potential as a precursor for drug candidates targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromoprop-1-ynyl)-3-fluoro-benzene involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The bromine atom and the alkyne group provide reactive sites for nucleophilic substitution and coupling reactions, respectively . These reactions enable the formation of diverse chemical structures with potential biological activities .
Comparison with Similar Compounds
- 1-(3-Bromoprop-1-ynyl)-3,5-difluoro-benzene
- 1-(3-Bromoprop-1-ynyl)-3,5-di(trifluoromethyl)benzene
- 3-Bromo-1-trimethylsilyl-1-propyne
Uniqueness: 1-(3-Bromoprop-1-ynyl)-3-fluoro-benzene is unique due to the presence of both a bromoprop-1-ynyl group and a fluorine atom on the benzene ring. This combination imparts distinct reactivity and properties, making it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
1-(3-bromoprop-1-ynyl)-3-fluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWSDPGZBNWOCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C#CCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001273387 | |
Record name | 1-(3-Bromo-1-propyn-1-yl)-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001273387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020153-64-3 | |
Record name | 1-(3-Bromo-1-propyn-1-yl)-3-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020153-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Bromo-1-propyn-1-yl)-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001273387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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